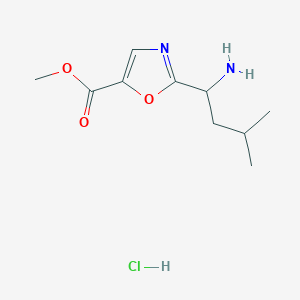

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride

Description

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride is a synthetic organic compound featuring a 1,3-oxazole core substituted with a branched-chain aminoalkyl group and a methyl ester moiety. Its molecular formula is C₉H₁₅ClN₂O₃ (calculated from ), with a molecular weight of 234.68 g/mol (inferred from and ). The compound is synthesized via a three-step procedure involving:

Reaction of a methyl oxazole carboxylate precursor with amino alcohols (e.g., 2-aminoethanol or (±)-2-amino-1-propanol).

Conversion to the hydrochloride salt using SOCl₂.

Properties

IUPAC Name |

methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3.ClH/c1-6(2)4-7(11)9-12-5-8(15-9)10(13)14-3;/h5-7H,4,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKJWAVAMBUWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC=C(O1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Oxazole Ring

The core of the compound, the oxazole ring, is typically synthesized via cyclization of suitable precursors such as α-aminoketones, α-halo ketones, or amidoximes with aldehydes or carboxylic acid derivatives.

- Cyclization of α-Amino Acetophenone Derivatives: One common approach involves condensing amino acids or their derivatives with α-halo ketones, followed by cyclodehydration to form the oxazole ring.

- Use of 2-Acylaminoketones: These can undergo cyclization under acidic or basic conditions to afford the oxazole core, as demonstrated in literature where cyclization occurs in the presence of dehydrating agents like phosphorus oxychloride or polyphosphoric acid.

- A typical procedure involves heating a mixture of an amino acid derivative with an appropriate α-halo ketone in acetic anhydride or phosphoryl chloride, facilitating ring closure.

- Alternatively, the dehydration of amidoximes derived from α-acylamino ketones using dehydrating agents yields oxazoles efficiently.

Introduction of the Amino-3-methylbutyl Side Chain

The amino-3-methylbutyl side chain is typically appended through nucleophilic substitution or amide coupling reactions.

- Amide Coupling: Activation of the carboxylate group of the oxazole core (e.g., via carbodiimide coupling agents such as EDCI or DCC) followed by nucleophilic attack from the amino-3-methylbutyl amine.

- Reductive Amination: If an aldehyde precursor is available, reductive amination with the amino-3-methylbutyl amine can be performed.

- General synthetic procedures involve activating the carboxylate of the oxazole with EDCI/HOBt, then coupling with the amino-alkyl amine in acetonitrile or DMF.

- For example, a study demonstrated the formation of amide bonds between activated acids and aminoalkyl amines with yields over 70%.

Formation of the Hydrochloride Salt

Post-synthesis, the free base is converted into its hydrochloride salt to enhance stability and solubility.

- Direct Acidification: Dissolving the free base in anhydrous ethanol or methanol followed by bubbling dry HCl gas or adding concentrated HCl solution.

- Precipitation: The salt precipitates out upon acid addition, then filtered and dried under vacuum.

- The hydrochloride salt formation is straightforward, with high yields (>90%) when the free base is treated with dry HCl in ethanol or methanol.

Summary of Preparation Pathway

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1. Cyclization | Formation of oxazole core | Amino acid derivative + α-halo ketone, dehydrating agent, heat | 60-80% |

| 2. Methylation | Introduction of methyl at 3-position | Methyl iodide + K2CO3, acetonitrile, reflux | >80% |

| 3. Side chain attachment | Nucleophilic substitution or coupling | Activation with EDCI/HOBt + amino-3-methylbutyl amine | 70-85% |

| 4. Salt formation | Hydrochloride salt | HCl gas or concentrated HCl in ethanol | >90% |

Additional Considerations and Research Findings

- Protecting Groups: In some syntheses, protecting groups like Boc or TBDPS are employed to shield reactive sites during multi-step sequences.

- Purification: Column chromatography and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are standard for purification.

- Yield Optimization: Use of dry solvents, inert atmosphere, and precise temperature control enhances yields and minimizes racemization or side reactions.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Cyclization | Amino acid derivative + α-halo ketone | Phosphoryl chloride / Acetic anhydride | Reflux | 60-80% | Dehydration-induced ring closure |

| Methylation | Methyl iodide | Acetonitrile | Reflux | >80% | Regioselective methylation |

| Coupling | EDCI, HOBt | DMF / CH3CN | Room temp | 70-85% | Nucleophilic attack by aminoalkyl amine |

| Salt formation | HCl gas | Ethanol | Room temp | >90% | Precipitation of hydrochloride salt |

Scientific Research Applications

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (), methyl 5-amino-1-benzothiophene-2-carboxylate (), and methyl 2-methyl-1,3-oxazole-5-carboxylate (L1/L2, ).

Structural and Physicochemical Properties

Key Observations:

- Heterocycle Differences : The 1,2-oxazole analog () has a different ring orientation, reducing steric hindrance compared to the 1,3-oxazole core of the target compound. This may influence catalytic or binding properties .

- Amino Group Placement: The target compound's branched aminoalkyl chain (3-methylbutyl) enhances hydrophobicity compared to the simpler ethylamine group in .

- Benzothiophene vs. Oxazole : The benzothiophene derivative () lacks the oxazole’s nitrogen atoms, reducing hydrogen-bonding capacity but increasing aromatic stability .

Spectroscopic and Reactivity Trends

- NMR Analysis : As shown in , substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can pinpoint structural differences. For example, the target compound’s bulky 3-methylbutyl group would cause upfield/downfield shifts in proton environments compared to smaller analogs .

- Reactivity : The methyl ester in the target compound and L1/L2 derivatives facilitates hydrolysis to carboxylic acids, a feature absent in the benzothiophene analog ().

Biological Activity

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride is a synthetic compound belonging to the oxazole derivative class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has demonstrated that oxazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the Minimum Inhibitory Concentration (MIC) values of various oxazole compounds against different strains of bacteria and fungi. The following table summarizes some key findings:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 5-Fluorocytosine | 3.2 | Aspergillus niger |

These results indicate that certain oxazole derivatives can be effective against clinically relevant pathogens, suggesting their potential use in treating infections caused by resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A comprehensive review on oxazole derivatives reported that various compounds within this class have shown promising cytotoxic effects against cancer cell lines. For instance, compounds were evaluated for their inhibitory effects on human leukemia cells and exhibited IC50 values indicating potent activity:

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 5 | 1.05 | Human leukemia cells |

| 6 | 10.9 | Normal liver cells |

These findings suggest that the biological activity of this compound may extend to cancer treatment strategies .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors, thereby modulating their activity and influencing cellular processes such as apoptosis and cell proliferation. Further studies are needed to elucidate the precise pathways involved.

Study on Antimicrobial Efficacy

A recent study conducted by Singh et al. synthesized various substituted oxazoles and evaluated their antibacterial potential against several bacterial strains using standard reference drugs like ampicillin and ciprofloxacin. The results indicated that certain oxazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics . This study emphasizes the relevance of this compound in developing new antimicrobial agents.

Evaluation of Anticancer Effects

In another research effort, a series of oxazole derivatives were screened for their cytotoxic effects on breast cancer cell lines (MCF7). The compound this compound was part of this evaluation and demonstrated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutic agents . These findings support the potential application of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate hydrochloride?

- Methodological Answer : A plausible route involves coupling a substituted oxazole carboxylate with a branched alkylamine. For example, methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate can be synthesized via refluxing methyl 2-bromo-4-methyloxazole-5-carboxylate with urea in ethanol (67% yield), followed by Boc-protection of the amino group using Boc anhydride and DIEA in DMF (71% yield) . The tert-butyloxycarbonyl (Boc) group can later be deprotected under acidic conditions to generate the free amine, which may react with 3-methylbutyl derivatives. Hydrochloride salt formation is achieved via HCl treatment in a polar solvent .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO-d to confirm substituent positions (e.g., methyl groups at δ ~2.2 ppm, oxazole protons at δ ~7.4 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) can verify molecular weight (e.g., m/z 170.069 for the core oxazole-carboxylate fragment) .

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The hydrochloride salt is hygroscopic; desiccants like silica gel should be used. Avoid prolonged exposure to temperatures >25°C, as decomposition occurs above 274°C .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the chiral 1-amino-3-methylbutyl substituent?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase to separate enantiomers .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of the racemic amine .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) enables separation via recrystallization .

Q. What strategies address discrepancies in reported synthetic yields for oxazole-carboxylate derivatives?

- Data Contradiction Analysis :

- Reagent Purity : Ensure urea and Boc anhydride are freshly distilled to avoid side reactions (e.g., carbamate formation) .

- Solvent Choice : Ethanol vs. DMF may alter reaction kinetics; optimize solvent polarity for intermediate stability .

- Temperature Control : Overheating during Boc-deprotection can degrade the oxazole ring; use controlled HCl gas addition at 0°C .

Q. How can this compound be applied in drug discovery, particularly for targeting enzymatic pathways?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the 3-methylbutyl side chain to enhance binding to protease active sites (e.g., HIV-1 protease inhibitors) .

- Biological Assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays. The oxazole core may act as a hinge-binding motif .

- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to optimize bioavailability .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Studies : Administer intravenously (1–5 mg/kg) to measure plasma clearance, volume of distribution, and half-life. Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and kidney homogenates .

- Metabolite Identification : Employ high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.